molecular formula C20H19NO4S2 B4632166 5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4632166
M. Wt: 401.5 g/mol
InChI Key: AQVCBVQXSZBNBK-WOJGMQOQSA-N
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Description

Synthesis Analysis

Thiazolidinones, including our compound of interest, are typically synthesized through condensation reactions involving an appropriate thiol, an amine, and a carbonyl compound. A common approach involves the Knoevenagel condensation, where an aldehyde group on a benzylidene moiety reacts with a thiazolidin-2,4-dione precursor. This reaction often requires a catalyst, such as a mild base or an acid, to facilitate the formation of the desired thiazolidinone derivative.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including 5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, is characterized by a five-membered thiazolidinone ring. This core structure is typically non-planar due to the presence of substituents at various positions on the ring, which can introduce steric hindrance and influence the overall geometry of the molecule. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structural details of these compounds.

Chemical Reactions and Properties

Thiazolidinones are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including alkylation, acylation, and nucleophilic addition, due to the reactive sites present in their structure. The thioxo group, in particular, can act as an electrophile, allowing for the introduction of various nucleophiles to modify the compound. These reactions can significantly alter the chemical properties and biological activities of the thiazolidinone derivatives.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of methoxy and ethoxy groups can enhance the solubility of the compound in organic solvents, while the overall molecular geometry can affect the crystal packing and, consequently, the melting point.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives are largely defined by their functional groups. The thioxo and enone moieties present in the structure of this compound contribute to its reactivity. These functional groups can participate in hydrogen bonding, which can influence the compound's stability and reactivity in chemical reactions.

  • Delgado, P., Quiroga, J., Cobo, J., N. Low, J., & Glidewell, C. (2005). Supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers, chains of rings and sheets. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o477-82. Link to source.

  • Delgado, P., Quiroga, J., de la Torre, J. M., Cobo, J., N. Low, J., & Glidewell, C. (2006). Three substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones: hydrogen-bonded dimers that can be effectively isolated or linked into chains either by aromatic pi-pi stacking interactions or by dipolar carbonyl-carbonyl interactions. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 7), o382-5. Link to source.

  • Yahiaoui, S., Moliterni, A., Corriero, N., Cuocci, C., Toubal, K., Chouaih, A., Djafri, A., & Hamzaoui, F. (2019). 2-thioxo- 3N-(2-methoxyphenyl) −5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. Journal of Molecular Structure. Link to source.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives, including those with dimethoxybenzylidene and ethoxyphenyl groups, involves strategic organic reactions to obtain compounds with potential biological activities. Studies detail the synthesis and characterisation of these compounds, focusing on their structural properties through spectroscopic methods like NMR, IR, and Mass spectral data, alongside elemental analysis. These compounds are often synthesized through reactions involving thiophene-2-carboxylate or similar precursors, followed by structural elucidation to confirm their configurations and potential as pharmacophores (Spoorthy et al., 2021).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of thiazolidinone derivatives have been a significant area of research. These compounds exhibit considerable activity against various strains of bacteria and fungi, including drug-resistant types. For instance, derivatives have been synthesized and tested for their effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, showing promising results as potential antimicrobial agents. Their activity against Mycobacterium tuberculosis positions them as potential candidates for antitubercular therapy, suggesting a new avenue for treating tuberculosis with novel mechanisms of action (Samadhiya et al., 2014).

properties

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-4-25-15-9-6-14(7-10-15)21-19(22)18(27-20(21)26)11-13-5-8-16(23-2)12-17(13)24-3/h5-12H,4H2,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVCBVQXSZBNBK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dimethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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